REACTION_CXSMILES
|
CC(S[C@H:5]1[C@H:15]2[C@H:16]3[C@:20]([CH3:23])([CH2:21][CH2:22][C@@H:14]2[C@:13]2([CH3:29])[C:7](=[CH:8][C:9]([CH2:11][CH2:12]2)=[O:10])[CH2:6]1)[C@@:19]1([O:28][C:26](=[O:27])[CH2:25][CH2:24]1)[CH2:18][CH2:17]3)=O.[OH-].[Na+].C[O-].[Na+]>>[CH3:29][C:13]12[CH:14]3[CH2:22][CH2:21][C:20]4([CH3:23])[C:19]5([O:28][C:26](=[O:27])[CH2:25][CH2:24]5)[CH2:18][CH2:17][CH:16]4[CH:15]3[CH:5]=[CH:6][C:7]1=[CH:8][C:9](=[O:10])[CH2:11][CH2:12]2 |f:1.2,3.4|
|
Name
|
7β-acetylthio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
spironolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
|
Name
|
7β-acetylthio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(S[C@H:5]1[C@H:15]2[C@H:16]3[C@:20]([CH3:23])([CH2:21][CH2:22][C@@H:14]2[C@:13]2([CH3:29])[C:7](=[CH:8][C:9]([CH2:11][CH2:12]2)=[O:10])[CH2:6]1)[C@@:19]1([O:28][C:26](=[O:27])[CH2:25][CH2:24]1)[CH2:18][CH2:17]3)=O.[OH-].[Na+].C[O-].[Na+]>>[CH3:29][C:13]12[CH:14]3[CH2:22][CH2:21][C:20]4([CH3:23])[C:19]5([O:28][C:26](=[O:27])[CH2:25][CH2:24]5)[CH2:18][CH2:17][CH:16]4[CH:15]3[CH:5]=[CH:6][C:7]1=[CH:8][C:9](=[O:10])[CH2:11][CH2:12]2 |f:1.2,3.4|
|
Name
|
7β-acetylthio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
spironolactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C
|
Name
|
7β-acetylthio
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |